Cas no 2307780-65-8 ((3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride)
![(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2307780-65-8x500.png)
(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- (3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride
- Z2894865100
- rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride
-
- インチ: 1S/C9H17NO2.ClH/c1-2-11-9-5-3-4-8(9,10)6-7-12-9;/h2-7,10H2,1H3;1H/t8-,9+;/m1./s1
- InChIKey: WQCKWJJXYGKGCB-RJUBDTSPSA-N
- ほほえんだ: Cl.O1CC[C@@]2(CCC[C@]12OCC)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 185
- トポロジー分子極性表面積: 44.5
(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-697570-0.1g |
rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride |
2307780-65-8 | 95.0% | 0.1g |
$252.0 | 2025-03-12 | |
Enamine | EN300-697570-5.0g |
rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride |
2307780-65-8 | 95.0% | 5.0g |
$2110.0 | 2025-03-12 | |
Enamine | EN300-697570-2.5g |
rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride |
2307780-65-8 | 95.0% | 2.5g |
$1428.0 | 2025-03-12 | |
1PlusChem | 1P029251-2.5g |
rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-aminehydrochloride |
2307780-65-8 | 95% | 2.5g |
$1827.00 | 2024-05-24 | |
Aaron | AR0292DD-10g |
rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-aminehydrochloride |
2307780-65-8 | 95% | 10g |
$4331.00 | 2023-12-15 | |
1PlusChem | 1P029251-250mg |
rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-aminehydrochloride |
2307780-65-8 | 95% | 250mg |
$508.00 | 2024-05-24 | |
1PlusChem | 1P029251-100mg |
rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-aminehydrochloride |
2307780-65-8 | 95% | 100mg |
$363.00 | 2024-05-24 | |
Aaron | AR0292DD-50mg |
rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-aminehydrochloride |
2307780-65-8 | 95% | 50mg |
$256.00 | 2025-02-17 | |
Aaron | AR0292DD-100mg |
rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-aminehydrochloride |
2307780-65-8 | 95% | 100mg |
$372.00 | 2025-02-17 | |
Enamine | EN300-697570-0.25g |
rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride |
2307780-65-8 | 95.0% | 0.25g |
$361.0 | 2025-03-12 |
(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochlorideに関する追加情報
Compound CAS No. 2307780-65-8: (3Ar,6aS)-6a-Ethoxy-3,4,5,6-Tetrahydro-2H-Cyclopenta[b]Furan-3a-Amine; Hydrochloride
The compound (3Ar,6aS)-6a-Ethoxy-3,4,5,6-Tetrahydro-2H-Cyclopenta[b]Furan-3a-Amine; Hydrochloride with CAS No. 2307780-65-8 is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydrofuran derivatives and is characterized by its unique stereochemistry and functional groups. The molecule's structure features a cyclopenta[b]furan ring system with an ethoxy substituent at the 6a position and an amine group at the 3a position. The hydrochloride salt form indicates that this compound is commonly used in its protonated form for various applications.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its tetrahydrofuran core is known to exhibit favorable pharmacokinetic properties, making it a promising scaffold for bioactive molecules. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors, which has led to its consideration in the treatment of diseases such as cancer and neurodegenerative disorders. The stereochemistry of the compound plays a crucial role in its biological activity, as different enantiomers can exhibit varying potencies and selectivities.
The synthesis of (3Ar,6aS)-6a-Ethoxy-3,4,5,6-Tetrahydro-2H-Cyclopenta[b]Furan-3a-Amine; Hydrochloride involves a multi-step process that typically includes ring formation, functional group transformations, and stereochemical control. One of the key challenges in synthesizing this compound lies in achieving the desired stereochemistry at the 3a and 6a positions. Advanced techniques such as asymmetric catalysis and stereoselective reactions have been employed to address these challenges effectively.
In terms of applications, this compound has shown potential as a lead molecule in medicinal chemistry. Its ability to modulate key biological pathways makes it a valuable tool for researchers exploring novel therapeutic strategies. For instance, studies have demonstrated its inhibitory effects on certain kinases involved in cancer progression. Additionally, its structural versatility allows for further modifications to enhance its bioavailability and efficacy.
From an analytical standpoint, the characterization of (3Ar,6aS)-6a-Ethoxy-3,4,5,6-Tetrahydro-2H-Cyclopenta[b]Furan-3a-Amine; Hydrochloride has been carried out using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide critical insights into the compound's molecular structure and purity. Furthermore, computational modeling approaches have been utilized to predict its pharmacokinetic properties and interactions with biological targets.
Looking ahead, the continued exploration of this compound's biological profile is expected to yield valuable insights into its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further advancements in its development. As research progresses, it is anticipated that (3Ar,6aS)-6a-Ethoxy-3,4,5,6-Tetrahydro-2H-Cyclopenta[b]Furan-3a-Amine; Hydrochloride will play a pivotal role in advancing innovative treatments for various diseases.
In conclusion,(3Ar,S)-Ethoxy-Tetrahydrofuran-Amine Hydrochloride stands out as a significant molecule in contemporary chemical research due to its unique structure and promising biological properties. Its journey from laboratory synthesis to potential clinical applications underscores the importance of interdisciplinary collaboration in drug discovery. As scientific understanding deepens and technological advancements continue to unfold,this compound will undoubtedly remain at the forefront of scientific inquiry.
2307780-65-8 ((3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride) 関連製品
- 2034496-92-7(4-bromo-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}thiophene-2-carboxamide)
- 2228737-07-1(4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine)
- 1370601-16-3(4-Bromo-2-(1-methylethyl)-benzenemethanamine)
- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)
- 57357-84-3([1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride)
- 899978-32-6(N-(4-fluoro-3-nitrophenyl)-N'-3-(morpholin-4-yl)propylethanediamide)
- 1017459-82-3(5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid)
- 1702098-56-3(4-chloro-2-(5-oxopyrrolidin-3-yl)aminobenzonitrile)
- 1217849-53-0((2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid)
- 2097934-48-8(3-fluoro-N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}benzamide)




